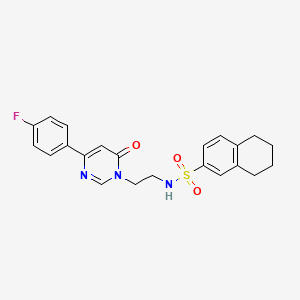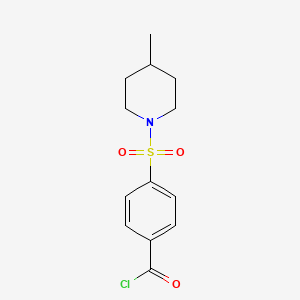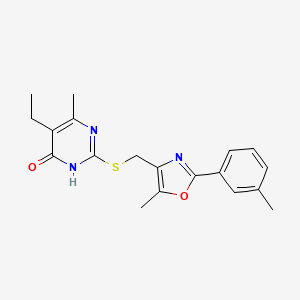
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a fluorophenyl group, an ethyl group, a tetrahydronaphthalene group, and a sulfonamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the fluorophenyl group, for example, would contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Facile Synthesis for PET Tracer Precursors
One application involves the synthesis of novel sulfonamide derivatives for use as precursors in positron emission tomography (PET) tracer production. For instance, a study detailed the synthesis of a pyrimidinyl sulfonamide derivative, highlighting its potential as an intermediate for PET tracers due to its efficient radiochemical yield and moderate synthesis steps, pointing towards its utility in medical imaging and diagnostics (Gebhardt & Saluz, 2012).
Development of Thromboxane Receptor Antagonists
Research on derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists has led to the discovery of compounds with remarkable potency, some of which show long-lasting inhibition of TP receptor signaling. This work suggests potential applications in developing antithromboxane therapies for conditions like thrombosis or cardiovascular diseases (Wang et al., 2014).
Retinoid X Receptor (RXR)-Selective Agonists
Another area of application is in the synthesis and evaluation of sulfonic acid analogues for selective retinoid X receptor (RXR) agonism. Research indicates that modifications of potent RXR agonists could lead to improved biological selectivity and potency, offering insights into the development of therapies for diseases like cutaneous T-cell lymphoma (Heck et al., 2016).
Herbicidal Activity of Sulfonamide Derivatives
The synthesis of optically active sulfonamide derivatives has shown that specific enantiomers possess significant herbicidal activity, suggesting applications in agriculture for pest and weed management. This highlights the chemical's potential utility in developing new, more effective herbicides (Hosokawa et al., 2001).
Antibacterial and Antimicrobial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. These compounds have shown high activities against various bacteria, indicating their potential in addressing antibiotic resistance and developing new antibacterial therapies (Azab et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound would depend on several factors, including its physical and chemical properties, its mechanism of action, and the way it is used. For example, many compounds that contain a fluorophenyl group are relatively non-toxic, but some can be harmful if ingested or inhaled .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-8-5-17(6-9-19)21-14-22(27)26(15-24-21)12-11-25-30(28,29)20-10-7-16-3-1-2-4-18(16)13-20/h5-10,13-15,25H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSORRDJLOFVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)